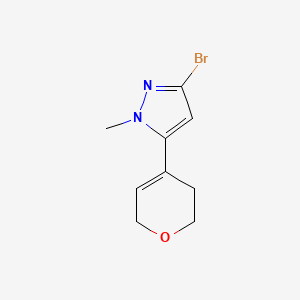
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 3, a 3,6-dihydro-2H-pyran-4-yl group at position 5, and a methyl group at position 1 of the pyrazole ring.
準備方法
The synthesis of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor pyrazole compound, followed by the introduction of the 3,6-dihydro-2H-pyran-4-yl group through a substitution reaction. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
作用機序
The mechanism of action of 3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,6-dihydro-2H-pyran-4-yl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
類似化合物との比較
3-Bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-Bromo-1-methyl-1H-pyrazole: Lacks the 3,6-dihydro-2H-pyran-4-yl group, which may result in different chemical reactivity and biological activity.
5-(3,6-Dihydro-2H-pyran-4-yl)-1-methyl-1H-pyrazole: Lacks the bromine atom, which can affect its ability to undergo substitution reactions.
3-Bromo-5-(2H-pyran-4-yl)-1-methyl-1H-pyrazole: Contains a different pyran group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
3-bromo-5-(3,6-dihydro-2H-pyran-4-yl)-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h2,6H,3-5H2,1H3 |
InChIキー |
NEFWYDZDVIPDSL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)Br)C2=CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
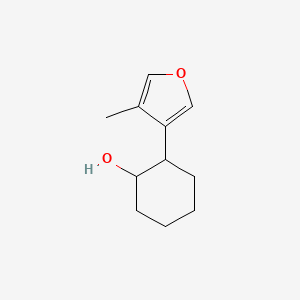
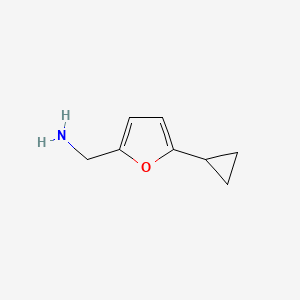

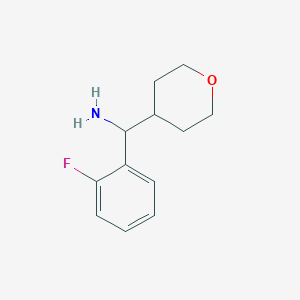



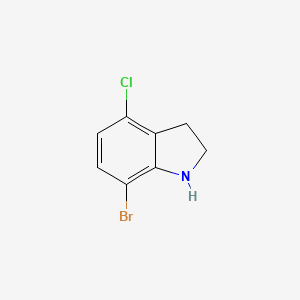
![Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
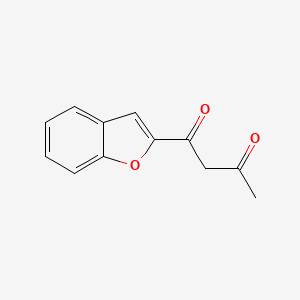
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
amine](/img/structure/B13319679.png)
